![molecular formula C24H29N3O B6085104 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol, also known as naluzotan, is a selective 5-HT1A receptor antagonist. It has been studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
Naluzotan is a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Naluzotan has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. In addition, 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of executive function and decision-making.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one limitation of 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is its relatively low potency compared to other 5-HT1A receptor antagonists. This may limit its effectiveness in certain experimental models.
Future Directions
There are several future directions for research on 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol. One area of interest is its potential use in treating drug addiction. Another area of interest is its potential use in treating schizophrenia, as it has been shown to improve cognitive function in animal models of the disease. Additionally, further research is needed to determine the optimal dosing and administration of 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol for various neurological and psychiatric disorders.
Synthesis Methods
Naluzotan can be synthesized through a series of chemical reactions. The first step involves the reaction of 5-isoquinolinemethanol with 1-benzylpiperazine to form 4-(5-isoquinolinylmethyl)-1-benzylpiperazine. This intermediate is then reacted with 2-bromoethanol to form 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol.
Scientific Research Applications
Naluzotan has been studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in treating drug addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
2-[4-(isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c28-16-11-23-19-26(14-15-27(23)13-10-20-5-2-1-3-6-20)18-22-8-4-7-21-17-25-12-9-24(21)22/h1-9,12,17,23,28H,10-11,13-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJXOBWEFUDAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC3=C2C=CN=C3)CCO)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.